benzyl(2-(Dimethylamino)phenyl)diphenylphosphonium bromide
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Overview
Description
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphoniumbromide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a phosphonium center bonded to a benzyl group and a dimethylamino-substituted phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-(Dimethylamino)phenyl)diphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various benzyl derivatives .
Scientific Research Applications
Benzyl(2-(Dimethylamino)phenyl)diphenylphosphoniumbromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzyl(2-(Dimethylamino)phenyl)diphenylphosphoniumbromide exerts its effects involves its interaction with specific molecular targets. The phosphonium center can interact with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the dimethylamino group.
Tetraphenylphosphonium bromide: Contains four phenyl groups instead of the benzyl and dimethylamino-substituted phenyl groups.
Uniqueness: Benzyl(2-(Dimethylamino)phenyl)diphenylphosphoniumbromide is unique due to the presence of the dimethylamino group, which imparts additional reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C27H27BrNP |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
benzyl-[2-(dimethylamino)phenyl]-diphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NP.BrH/c1-28(2)26-20-12-13-21-27(26)29(24-16-8-4-9-17-24,25-18-10-5-11-19-25)22-23-14-6-3-7-15-23;/h3-21H,22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SIEVCGIMWRBYQA-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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